molecular formula C20H27N7O B12161295 N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Cat. No.: B12161295
M. Wt: 381.5 g/mol
InChI Key: YNXPAACXKYPQGS-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a sophisticated heterocyclic compound designed for advanced pharmacological and chemical biology research. This hybrid molecule integrates multiple privileged medicinal chemistry scaffolds, featuring a 3,5-dimethyl-1H-pyrazole moiety linked to a [1,2,4]triazolo[4,3-b]pyridazine core, which is further connected to a N-cycloheptylpropanamide side chain. The structural architecture of this compound is particularly significant, as similar triazolo-pyridazine hybrids have demonstrated substantial potential in drug discovery research . The 1,2,4-triazole ring is a well-established pharmacophore known to contribute to diverse biological activities, while the pyrazole unit serves as an important heterocyclic component in many bioactive molecules . The specific incorporation of a 3,5-dimethylpyrazole subunit, as seen in this compound, represents a common strategy to enhance metabolic stability and modulate electronic properties within drug-like molecules . This compound is classified as a complex organic molecule containing multiple nitrogen atoms in its ring structures, characteristic of compounds with potential biological activity . Its molecular framework suggests possible applications as a key intermediate in synthetic chemistry or as a candidate for screening against various biological targets. Compounds with similar structural features have shown promise in pharmaceutical research, particularly those containing the triazolo-pyridazine core which has been associated with kinase inhibition activity . The presence of the cycloheptyl group adds distinctive steric and lipophilic characteristics that may influence target binding and pharmacokinetic properties. This product is provided exclusively for research purposes in chemical biology, medicinal chemistry, and drug discovery applications. It is supplied as a high-purity compound suitable for in vitro experimental use only. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C20H27N7O

Molecular Weight

381.5 g/mol

IUPAC Name

N-cycloheptyl-3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

InChI

InChI=1S/C20H27N7O/c1-14-13-15(2)26(24-14)19-10-9-17-22-23-18(27(17)25-19)11-12-20(28)21-16-7-5-3-4-6-8-16/h9-10,13,16H,3-8,11-12H2,1-2H3,(H,21,28)

InChI Key

YNXPAACXKYPQGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4CCCCCC4)C=C2)C

Origin of Product

United States

Preparation Methods

Cyclization of Pyridazine Derivatives

The triazolo[4,3-b]pyridazine scaffold is synthesized via cyclocondensation reactions. A common approach involves reacting 3-chloro-6-hydrazinylpyridazine (1) with nitriles or carbonyl compounds under acidic conditions. For example:

Procedure :

  • Step 1 : 3-Chloro-6-hydrazinylpyridazine is treated with acetyl chloride in acetic acid at 80°C for 4 hours.

  • Step 2 : Intramolecular cyclization forms the triazolo[4,3-b]pyridazine core (2) with a chlorine substituent at position 6.

Key Data :

Starting MaterialReagent/ConditionsYieldReference
3-Chloro-6-hydrazinylpyridazineAcetyl chloride, AcOH, 80°C78%
SubstrateReagent/ConditionsYieldReference
2 3,5-Dimethylpyrazole, K₂CO₃, DMF, 120°C65%

Side Chain Introduction: Propanamide Synthesis

Alkylation and Amidation

The propanamide side chain is introduced through a two-step process:

Procedure :

  • Step 1 : React 3 with ethyl acrylate in the presence of Pd(PPh₃)₄ and triethylamine to form ethyl 3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)triazolo[4,3-b]pyridazin-3-yl)propanoate (4) .

  • Step 2 : Hydrolyze 4 with NaOH to the carboxylic acid, followed by amidation with cycloheptylamine using HATU/DIPEA in DCM.

Key Data :

StepReagent/ConditionsYieldReference
AlkylationEthyl acrylate, Pd(PPh₃)₄, Et₃N, THF, 70°C72%
AmidationCycloheptylamine, HATU, DIPEA, DCM, rt85%

Alternative Pathways and Optimization

One-Pot Synthesis

Recent advances employ one-pot strategies to reduce purification steps. For example, a tandem cyclization-substitution reaction using microwave irradiation improves efficiency:

Procedure :

  • React 3-chloro-6-hydrazinylpyridazine with 3,5-dimethylpyrazole and ethyl acrylate under microwave irradiation (150°C, 30 min), followed by in-situ amidation.

Key Data :

ConditionsYieldPurityReference
Microwave, 150°C, 30 min58%>95%

Industrial-Scale Considerations

Catalytic and Solvent Optimization

Industrial methods prioritize cost-effectiveness and scalability:

  • Catalyst : Use of CuI instead of Pd(PPh₃)₄ reduces costs.

  • Solvent : Replacement of DMF with recyclable ionic liquids improves sustainability.

Key Data :

ParameterLaboratory ScaleIndustrial ScaleReference
CatalystPd(PPh₃)₄CuI
SolventDMF[bmim]PF₆

Analytical Validation

Characterization Data

Final compound validation includes:

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.81 (s, 1H, triazole-H), 7.45 (s, 1H, pyrazole-H), 3.42 (t, 2H, CH₂), 2.51 (s, 6H, CH₃).

  • HPLC : Retention time = 12.3 min, purity >98%.

Challenges and Solutions

Regioselectivity Issues

Unwanted regioisomers may form during cyclization. Solutions include:

  • Temperature Control : Slow heating (2°C/min) minimizes side products.

  • Directing Groups : Use of nitro groups improves selectivity .

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and triazolopyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor modulators.

    Biological Studies: It can be used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or photonic characteristics.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Properties

Property Target Compound (Cycloheptyl-Propanamide) N-cyclohexyl Analog Propanoic Acid Derivative
Molecular Formula C₂₀H₂₇N₇O (inferred) C₁₉H₂₅N₇O C₁₃H₁₄N₆O₂
Molecular Weight ~381.48 g/mol (inferred) 367.4 g/mol 286.29 g/mol
Key Substituents Cycloheptyl-propanamide Cyclohexyl-propanamide Propanoic acid
Polarity Moderate (amide group) Moderate (amide group) High (carboxylic acid)
Lipophilicity (LogP) Higher (bulky cycloheptyl) Moderate (cyclohexyl) Lower (ionizable COOH)

Pharmacological Implications

Cycloheptyl vs. However, this may reduce aqueous solubility, impacting bioavailability . The larger cycloheptyl ring could induce steric effects, altering binding kinetics or selectivity for kinase targets compared to the cyclohexyl variant.

Amide vs. Carboxylic Acid Substituents: The propanoic acid derivative (C₁₃H₁₄N₆O₂) lacks the amide linkage, replacing it with a carboxylic acid group. This increases polarity and may favor interactions with polar residues in enzymatic active sites. However, its ionizable nature at physiological pH could limit blood-brain barrier penetration compared to the amide-containing analogs .

Triazolopyridazine Core: All three compounds retain the [1,2,4]triazolo[4,3-b]pyridazine scaffold, which is known to mimic purine rings in kinase inhibitors. This core likely contributes to competitive ATP-binding activity, though substituent differences modulate potency and selectivity .

Research Findings and Methodological Notes

  • Structural Characterization : The use of crystallographic tools like SHELX (e.g., SHELXL for refinement) is critical for resolving the 3D structures of such compounds, particularly to analyze steric effects introduced by cycloalkyl groups .
  • Synthetic Challenges : The cycloheptyl-propanamide derivative’s synthesis may face hurdles in regioselective functionalization of the triazolopyridazine core, a common issue in heterocyclic chemistry .
  • Data Gaps : Direct biological activity data for the target compound is absent in available literature. Insights are extrapolated from analogs, underscoring the need for targeted assays to validate kinase inhibition profiles.

Biological Activity

N-cycloheptyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a compound of significant interest in medicinal chemistry due to its potential as an inhibitor of various biological pathways. This article explores its biological activity, focusing on its effects on cancer cell lines and its mechanism of action.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a cycloheptyl group and a triazolo-pyridazine moiety. Its molecular formula is C21H30N6OC_{21}H_{30}N_{6}O with a molecular weight of 382.5 g/mol .

In Vitro Studies

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. Notably, it has been evaluated for its inhibitory activity against the c-Met kinase, which plays a crucial role in cancer progression.

Key Findings:

  • Cytotoxicity: The compound exhibited moderate to significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values for these cell lines were reported as follows:
    • A549: 1.06±0.16μM1.06\pm 0.16\,\mu M
    • MCF-7: 1.23±0.18μM1.23\pm 0.18\,\mu M
    • HeLa: 2.73±0.33μM2.73\pm 0.33\,\mu M .
  • Mechanism of Action: The compound binds to the ATP-binding site of the c-Met kinase in a U-shaped conformation, which is critical for inhibiting the kinase's activity .

Structure-Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the pyrazole and triazole moieties significantly affect biological activity. Compounds with halogen substitutions showed varying degrees of cytotoxicity, suggesting that electronic properties play a role in the compound's efficacy .

Data Tables

Cell LineIC50 Value (µM)Remarks
A5491.06 ± 0.16Significant cytotoxicity
MCF-71.23 ± 0.18Significant cytotoxicity
HeLa2.73 ± 0.33Moderate cytotoxicity

Case Studies

In a comparative study involving various triazolo-pyridazine derivatives:

  • Compound 12e was identified as one of the most potent inhibitors with an IC50 comparable to Foretinib (a known c-Met inhibitor) .
  • The study also demonstrated that the compound could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase, indicating its potential as an anti-cancer agent .

Q & A

Q. Table 1. Key Analytical Techniques for Structural Characterization

TechniqueApplicationExample Data from Evidence
¹H/¹³C NMRAssigns proton/carbon environmentsδ 2.46 ppm (CH₃ in pyrazole)
HRMSConfirms molecular formula[M]+ Calcd 244.0703; Found 244.0704
IR SpectroscopyIdentifies functional groups (e.g., -N₃)2122 cm⁻¹ (azide stretch)

Q. Table 2. Computational vs. Experimental Pharmacokinetic Parameters

ParameterSwissADME PredictionExperimental Result (Murine Model)
LogP3.23.5 ± 0.2
Water Solubility-4.2 (LogS)Poorly soluble in aqueous buffers

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